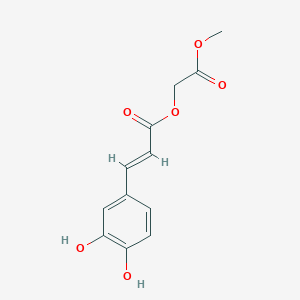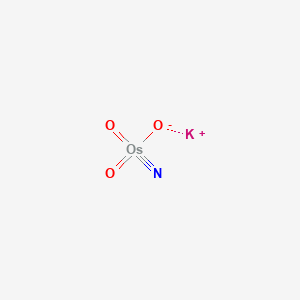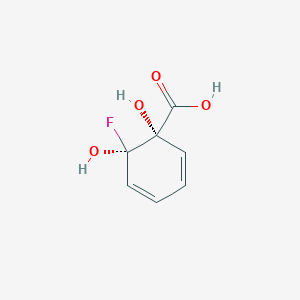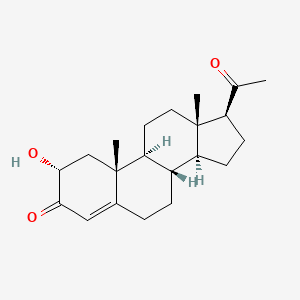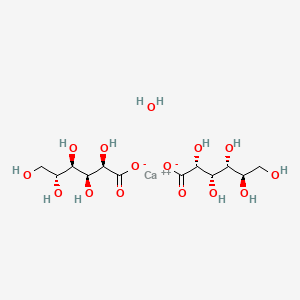
Calcium gluconate monohydrate
説明
Calcium gluconate monohydrate (CGM) is a white, crystalline powder that is used in a variety of applications. It is a salt of gluconic acid and calcium and is a widely used form of calcium supplement. CGM is also used in research laboratories for a variety of purposes, including in vitro and in vivo applications. The purpose of
科学的研究の応用
Metal-Catalyzed Intumescence
Calcium gluconate monohydrate serves as a base-catalyzed intumescent compound, forming a low-density, closed-cell carbonaceous foam when heated. This foam can expand up to two hundred times its original volume and transforms into a porous, calcium oxide-based structure above 750°C, exhibiting significant flame resistance (Labuschagne & Focke, 2003).
Electrochemical Production Method
An electrochemical process is used to produce calcium gluconate by electrolyzing an aqueous glucose solution with KBr and CaCO3. This method results in this compound without bromide additives and allows for the recycling of ethanol used in the process, making it economical and eco-friendly (Stanojevic et al., 2018).
Nanotechnology Applications
This compound undergoes polymorphous transformations during mechanical activation, leading to the formation of nanostructures such as two-dimensional structures and nanotubes (Rybin et al., 2019).
Terahertz Time-Domain Spectroscopy
This compound has been investigated using terahertz (THz) time-domain spectroscopy, revealing distinct THz characteristic fingerprints that reflect its structure and molecular interactions. THz spectroscopy proves sensitive to molecular structure, aiding pharmaceutical research and quality control applications (Li et al., 2015).
Enhancing Encapsulation of Biocontrol Microorganisms
Calcium gluconate is used as a cross-linker for encapsulating biocontrol microorganisms in alginate beads, improving their viability, shelf life, and hygroscopic properties. It also provides a nutrient supply, enhancing the growth of encapsulated fungi (Humbert et al., 2017).
Conformation Study through EPR
Electron Paramagnetic Resonance (EPR) has been used to study the conformation of calcium gluconate, particularly useful in its mechanically activated modified nanodispersed amorphous form, which enhances bioavailability and efficacy (Gafarova et al., 2021).
CO2 Capture Applications
This compound has been identified as an effective precursor for producing CaO sorbents used in high-temperature CO2 capture, displaying superior capacity and stability for capturing CO2 (Liu et al., 2010).
Ocular In Situ Gelling Properties
Calcium gluconate enhances the in situ gel-forming properties of gellan in ocular applications, resulting in stronger gel structures upon exposure to tear fluid, beneficial for ocular pharmacology and therapeutics (Reed et al., 2016).
Glucose Metabolism in Inosine Fermentation
In the process of inosine fermentation, adding calcium gluconate to the culture medium has shown to enhance key enzyme activities in glucose metabolism, stimulating inosine biosynthesis (Zhu Ying-ping, 2008).
作用機序
Target of Action
Calcium gluconate monohydrate primarily targets the body’s calcium levels. Calcium is an essential mineral necessary for normal nerve, muscle, and cardiac function .
Mode of Action
Upon administration, calcium gluconate dissociates into ionized calcium in plasma . This increases the serum ionized calcium level, which is crucial for various physiological functions, including nerve transmission, muscle contraction, and cardiac function .
Biochemical Pathways
this compound affects the calcium signaling pathway, a crucial biochemical pathway in the body. Calcium ions play a vital role as second messengers in cell signaling pathways. The increase in serum ionized calcium levels can influence various physiological processes, including muscle contraction, nerve transmission, and the release of hormones .
Pharmacokinetics
The absorption of oral calcium salts like calcium gluconate is minimal unless chronic, high doses are given . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . Calcium gluconate is primarily excreted in the feces (75%; as unabsorbed calcium salts) and urine (20%) .
Result of Action
The increase in serum ionized calcium levels helps maintain calcium balance and prevent bone loss when taken orally . It is used as a mineral supplement and medication when there is insufficient calcium in the diet . Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of calcium is increased in an acidic environment, which can enhance its absorption . Furthermore, the presence of vitamin D is crucial for the absorption of calcium . Therefore, factors such as diet, pH levels in the body, and the presence of other nutrients can influence the action, efficacy, and stability of this compound .
特性
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFVCRGJZBQGX-XRDLMGPZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24CaO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047226 | |
| Record name | Calcium D-gluconate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66905-23-5 | |
| Record name | Calcium gluconate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium D-gluconate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM GLUCONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes calcium gluconate monohydrate prone to solution-mediated phase transformation (SMPT), and how can this be controlled?
A1: this compound is a metastable form of the compound. In aqueous solutions, it tends to transform into the more thermodynamically stable Form I, especially at temperatures above 292 K. [] This SMPT can be controlled by manipulating several factors. Lowering the temperature and agitation rate during crystallization, reducing the amount of solid loading, and using larger particle sizes of the starting material have been shown to delay the transformation, allowing for the isolation of the desired monohydrate form. []
Q2: How does mechanical activation impact the structure of this compound?
A2: Mechanical treatment, such as grinding or milling, can induce significant structural changes in this compound crystals. This can lead to the formation of unique nanostructures like two-dimensional planes and nanotubes. [] This phenomenon is attributed to deformation-induced polymorphous conversions and transformations within the material. [, ]
Q3: What insights have researchers gained about the mechanism of deformation-induced transformations in this compound?
A3: Research suggests that spatial molecular isomerization might play a crucial role in these transformations. [] The mechanical stress applied during activation could trigger changes in the spatial arrangement of molecules within the crystal lattice, leading to the observed polymorphous transformations and even amorphization. The simultaneous presence of both the initial and transformed molecular structures further supports this hypothesis. []
Q4: How can this compound be synthesized electrochemically?
A4: An environmentally friendly electrochemical method utilizes an aqueous glucose solution in the presence of potassium bromide (KBr) and calcium carbonate (CaCO3). [] Electrolysis of this solution produces gluconic acid, which subsequently reacts with calcium carbonate to yield calcium gluconate. This method has been refined to eliminate the need for bromide additives and allows for ethanol recycling, making the process more sustainable. []
Q5: What applications does this compound have in material science?
A5: this compound demonstrates potential as a precursor for the development of intumescent materials. [] Intumescent materials expand and char when exposed to heat, acting as effective fire retardants. Studies on the thermal decomposition of this compound provide valuable information for optimizing its incorporation into such materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

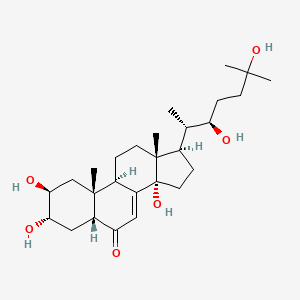
![(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione](/img/structure/B1260485.png)
